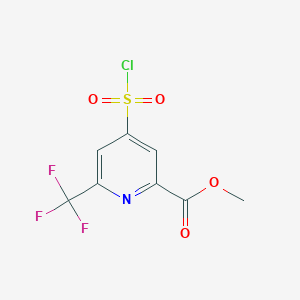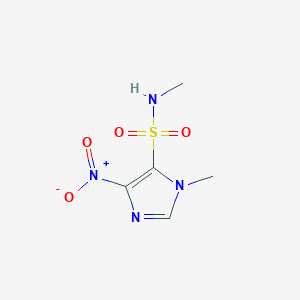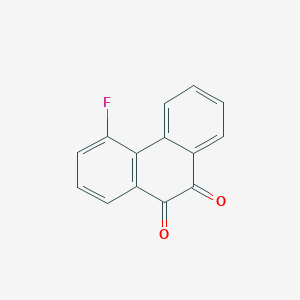![molecular formula C17H18ClIN4 B13993049 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride CAS No. 81728-23-6](/img/structure/B13993049.png)
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is a complex organic compound that features a fluorene moiety substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride typically involves multiple steps, including nucleophilic substitution, Friedel-Crafts acylation, and condensation reactions. The fluorene moiety can be functionalized at various positions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the fluorene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions may produce fluorene derivatives with reduced functional groups.
科学的研究の応用
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorene moiety can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
類似化合物との比較
Similar Compounds
9H-Fluoren-2-yl isocyanate: A compound with a similar fluorene moiety but different functional groups.
Fluorenyl-hydrazonothiazole derivatives: Compounds with a fluorene core and additional heterocyclic rings.
Uniqueness
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is unique due to the presence of both the iodine-substituted fluorene moiety and the guanidine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
81728-23-6 |
|---|---|
分子式 |
C17H18ClIN4 |
分子量 |
440.7 g/mol |
IUPAC名 |
1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride |
InChI |
InChI=1S/C17H17IN4.ClH/c1-10(21-22-17(19)20-2)11-3-5-15-12(7-11)8-13-9-14(18)4-6-16(13)15;/h3-7,9H,8H2,1-2H3,(H3,19,20,22);1H |
InChIキー |
UYSUCLQPARRDOA-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=NC)N)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


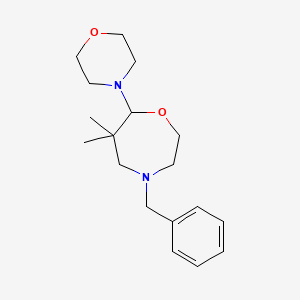
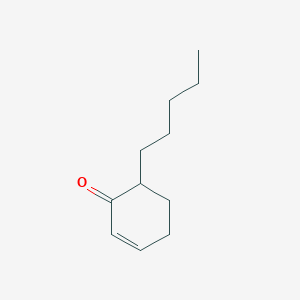
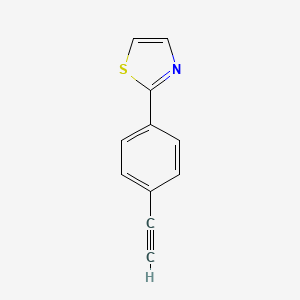
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)
